4-Hydroxy-1,3-thiazole-5-carbonitrile

Catalog No.
S13589315
CAS No.
M.F
C4H2N2OS
M. Wt
126.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-1,3-thiazole-5-carbonitrile

Product Name

4-Hydroxy-1,3-thiazole-5-carbonitrile

IUPAC Name

4-hydroxy-1,3-thiazole-5-carbonitrile

Molecular Formula

C4H2N2OS

Molecular Weight

126.14 g/mol

InChI

InChI=1S/C4H2N2OS/c5-1-3-4(7)6-2-8-3/h2,7H

InChI Key

VPDVCUYHEAPKLO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C#N)O

4-Hydroxy-1,3-thiazole-5-carbonitrile is a heterocyclic compound characterized by a thiazole ring, a hydroxyl group, and a nitrile group. Its molecular formula is C4H3N3OSC_4H_3N_3OS and it has a molecular weight of approximately 157.15 g/mol. The presence of the hydroxyl and nitrile functional groups contributes to its unique chemical properties and biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The hydroxyl group can be substituted with other functional groups using halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) under specific conditions.

Research indicates that 4-Hydroxy-1,3-thiazole-5-carbonitrile exhibits significant biological activity:

  • Antimicrobial Properties: The compound has demonstrated efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Studies have shown that it may inhibit the growth of certain cancer cell lines by interfering with cellular processes such as enzyme activity and DNA synthesis.
  • Mechanism of Action: Its biological effects are attributed to its ability to bind to specific molecular targets, disrupting normal cellular functions and contributing to its therapeutic potential .

The synthesis of 4-Hydroxy-1,3-thiazole-5-carbonitrile typically involves the reaction of thiobenzamide with monobromomalonamide in the presence of a base like pyridine. The reaction is conducted under reflux conditions in absolute ethanol for several hours. This method allows for the formation of the desired thiazole derivative with high yield.

Industrial Production

While specific industrial production methods are not widely documented, scaling up laboratory synthesis would involve optimizing reaction conditions and using industrial-grade reagents. Continuous flow processes may also be implemented to enhance yield and efficiency.

4-Hydroxy-1,3-thiazole-5-carbonitrile has several important applications:

  • Medicinal Chemistry: Its antimicrobial and anticancer properties make it a valuable compound in drug discovery and development.
  • Material Science: The compound is explored for its potential in creating materials with specific electronic and optical properties, such as sensors and dyes.
  • Biological Research: It serves as a building block for synthesizing more complex heterocyclic compounds used in various biological studies.

The interaction studies of 4-Hydroxy-1,3-thiazole-5-carbonitrile focus on its binding affinity to various enzymes and receptors. These studies aim to elucidate the mechanisms through which the compound exerts its biological effects. By understanding these interactions, researchers can design more effective derivatives with enhanced therapeutic profiles .

Several compounds share structural similarities with 4-Hydroxy-1,3-thiazole-5-carbonitrile:

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleAmino group at position 2Antimicrobial properties
4-Methyl-1,3-thiazole-5-carboxylic acidMethyl group at position 4Drug development
Thiazole-4-carboxamideCarboxamide group at position 4Similar biological activities

Uniqueness: 4-Hydroxy-1,3-thiazole-5-carbonitrile stands out due to its unique combination of hydroxyl and nitrile groups. This combination allows for diverse chemical modifications that enhance its reactivity and biological activity compared to similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

125.98878387 g/mol

Monoisotopic Mass

125.98878387 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types